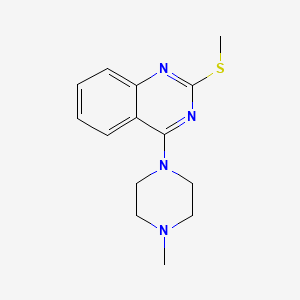

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is a chemical compound known for its diverse applications in scientific research and industry. This compound features a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings, substituted with a 4-methylpiperazino group and a methylsulfanyl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

Attachment of the 4-Methylpiperazino Group: The final step involves the nucleophilic substitution of the quinazoline derivative with 4-methylpiperazine under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced to tetrahydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: 4-methylpiperazine, ethanol or acetonitrile as solvent, reflux conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives, including 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound acts as a potent inhibitor of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling. Specifically, it has shown effectiveness against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

-

Case Studies :

- A study demonstrated that derivatives with a similar structure exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong antiproliferative activity .

- Another investigation highlighted its potential use as a combination therapy with existing chemotherapeutics to enhance efficacy and reduce resistance .

Antimicrobial Properties

The quinazoline scaffold has also been explored for its antimicrobial activity. Compounds similar to this compound have been synthesized and tested against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .

-

Case Studies :

- Recent studies reported that certain quinazoline derivatives displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin in some cases .

- A novel series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities, showing promising results against resistant bacterial strains .

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives can possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation .

- Case Studies :

Antidiabetic Potential

Emerging evidence suggests that quinazoline derivatives may also play a role in managing diabetes through enzyme inhibition.

- Mechanism of Action : The compounds have shown inhibitory effects on alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism .

- Case Studies :

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of quinazoline derivatives.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methylpiperazino)benzenesulfonamide

- 4-(4-Methylpiperazino)benzylamine

- 4-(4-Methylpiperazino)aniline

Uniqueness

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to other similar compounds

Actividad Biológica

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4S, with a molecular weight of approximately 252.35 g/mol. The structure features a quinazoline core substituted with a methylsulfanyl group and a 4-methylpiperazino moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine ring can enhance solubility and bioavailability, while the methylsulfanyl group may influence the compound's reactivity and binding affinity.

Key Mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown efficacy as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). This inhibition can disrupt signaling pathways that lead to cancer cell proliferation.

- Induction of Apoptosis : Research indicates that derivatives of quinazoline can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- G-Quadruplex Stabilization : Some studies suggest that quinazoline derivatives can stabilize G-quadruplex structures in nucleic acids, which may downregulate oncogenes such as c-myc, contributing to anticancer effects .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Studies

- Antitumor Efficacy : A study investigated the anticancer properties of quinazoline derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, attributed to EGFR inhibition and apoptosis induction .

- Mechanistic Insights : Research on related compounds showed that they could disrupt nucleolin/G-quadruplex complexes, leading to decreased ribosomal RNA synthesis and activation of p53 pathways, further supporting their potential as anticancer agents .

- Pharmacological Profile : The pharmacokinetics and toxicity profile were evaluated in preclinical models, revealing manageable side effects typical for kinase inhibitors, including skin rash and gastrointestinal disturbances .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-17-7-9-18(10-8-17)13-11-5-3-4-6-12(11)15-14(16-13)19-2/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXUAFBVELCHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.